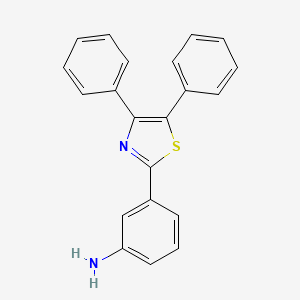

3-(4,5-Diphenyl-thiazol-2-yl)-phenylamine

Descripción

Propiedades

IUPAC Name |

3-(4,5-diphenyl-1,3-thiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2S/c22-18-13-7-12-17(14-18)21-23-19(15-8-3-1-4-9-15)20(24-21)16-10-5-2-6-11-16/h1-14H,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYFZZHWTLATIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC(=CC=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Senior Application Scientist's Guide to the Structure Elucidation of Novel 2,4,5-Trisubstituted Thiazoles

Introduction: The Privileged Scaffold of 2,4,5-Trisubstituted Thiazoles in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4] Among its many derivatives, 2,4,5-trisubstituted thiazoles have garnered significant attention from researchers and drug development professionals. This is due to their prevalence in a wide array of therapeutically active agents, demonstrating anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.[3][4] The specific substitution pattern at the 2, 4, and 5 positions allows for fine-tuning of the molecule's steric and electronic properties, enabling precise modulation of its biological activity.

The journey from a promising synthetic product to a well-characterized novel chemical entity hinges on the rigorous and unambiguous determination of its three-dimensional structure. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the modern analytical workflows employed in the structure elucidation of novel 2,4,5-trisubstituted thiazoles. We will move beyond a mere recitation of techniques, instead focusing on the strategic and logical application of a multi-pronged analytical approach, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed characterization cascade.

The Analytical Triad: A Synergy of Spectroscopic and Crystallographic Techniques

The unambiguous structural assignment of a novel 2,4,5-trisubstituted thiazole is rarely achieved through a single analytical technique. Instead, a synergistic approach, which we term the "Analytical Triad," is employed. This triad consists of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.

Sources

"literature review on the biological potential of diphenylthiazoles"

The following technical guide is designed for researchers and drug development professionals, focusing on the biological potential, mechanistic insights, and experimental validation of diphenylthiazole scaffolds.

Executive Summary

The diphenylthiazole scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to interact with diverse biological targets including receptor tyrosine kinases (RTKs), cyclooxygenases (COXs), and microbial cell wall components. Unlike simple thiazoles, the 2,4-diphenyl and 4,5-diphenyl isomers offer unique steric and electronic environments that facilitate multi-target inhibition—a critical feature for addressing complex pathologies like drug-resistant cancer and chronic inflammation. This guide synthesizes current pharmacological data, structure-activity relationships (SAR), and validated protocols to accelerate development in this domain.

Chemical Architecture & Synthesis[1]

The Diphenylthiazole Core

The pharmacological versatility of diphenylthiazoles stems from the planar thiazole ring acting as a bioisostere for pyridine or benzene, while the two phenyl rings provide essential hydrophobic interactions within enzyme active sites (e.g., the hydrophobic channel of COX-2 or the ATP-binding pocket of EGFR).

Validated Synthesis Protocol: Hantzsch Condensation

The most robust route for accessing 2,4-diphenylthiazoles is the Hantzsch thiazole synthesis. This protocol is self-validating via the formation of a crystalline precipitate.

Reagents:

-

Thiobenzamide derivative (1.0 equiv)

- -Bromoacetophenone derivative (1.0 equiv)

-

Ethanol (Absolute)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of the specific thiobenzamide in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 1.0 mmol of the substituted

-bromoacetophenone dropwise at room temperature. -

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1) for the disappearance of starting materials. -

Precipitation: Cool the reaction mixture to

C. The hydrobromide salt of the thiazole will precipitate. -

Neutralization: Filter the solid and suspend in water. Neutralize with 10%

to liberate the free base. -

Purification: Recrystallize from ethanol/water to obtain the pure 2,4-diphenylthiazole.

Therapeutic Frontiers & Mechanistic Insights

A. Anticancer Activity: Dual EGFR/BRAF Inhibition

Recent studies (Abdelazeem et al., 2017) have positioned diphenylthiazoles as potent dual inhibitors of EGFR and BRAF

Mechanism of Action: The scaffold occupies the ATP-binding pocket. The 2-phenyl moiety typically extends into the hydrophobic back pocket, while the 4-phenyl group interacts with the gatekeeper residue.

Table 1: Cytotoxicity Profile of Key Diphenylthiazole Derivatives

| Compound ID | Target | IC | Cell Line | Reference |

| 17b | EGFR | 0.20 | A549 (Lung) | Abdelazeem et al. |

| 17b | BRAF | 1.70 | A549 | Abdelazeem et al. |

| 10b | EGFR | 0.40 | MCF-7 (Breast) | Abdelazeem et al. |

| 7o | BTK | 0.061 | Ramos (Lymphoma) | Deng et al. |

Mechanistic Pathway Diagram

The following diagram illustrates the intervention points of diphenylthiazoles within the MAPK signaling cascade.

Caption: Dual inhibition of EGFR and BRAF by diphenylthiazoles halts downstream MAPK signaling, preventing tumor proliferation.

B. Anti-inflammatory Potential: COX-2 Selectivity

Diphenylthiazoles serve as excellent scaffolds for COX-2 selective inhibitors (coxibs). The 4,5-diphenyl substitution pattern mimics the vicinal diaryl structure of Celecoxib.

-

Key Insight: Compounds 19 and 27 demonstrated high COX-2 selectivity (Selectivity Index > 7), reducing the gastric ulcerogenic side effects common with non-selective NSAIDs.

-

Molecular Docking: The 4-phenyl group inserts into the COX-2 secondary pocket (Arg120, Tyr355), a feature absent in COX-1.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing potency. The diagram below summarizes the "rules of thumb" derived from the literature.

Caption: SAR map highlighting critical substitution zones. C2 drives potency; C4 drives selectivity (especially for COX-2).

Validated Experimental Protocols

Protocol A: In Vitro Cytotoxicity Assay (MTT)

This protocol quantifies the antiproliferative potential of diphenylthiazoles.

-

Seeding: Seed cancer cells (e.g., A549,

cells/well) in 96-well plates. Incubate for 24h at -

Treatment: Add test compounds (dissolved in DMSO, final concentration < 0.1%) in serial dilutions (0.1 to 100

M). Include Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media and add 100

L DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm.

-

Calculation: Calculate IC

using non-linear regression (GraphPad Prism).

Protocol B: COX-2 Inhibition Screening (Colorimetric)

To verify anti-inflammatory mechanism:

-

Enzyme Prep: Use purified ovine COX-2 enzyme.

-

Reaction Mix: Combine Tris-HCl buffer (pH 8.0), heme, and enzyme.

-

Inhibitor: Add diphenylthiazole derivative (10 min pre-incubation).

-

Substrate: Initiate reaction with Arachidonic Acid (100

M) and TMPD (colorimetric substrate). -

Readout: Monitor oxidation of TMPD at 590 nm for 5 minutes.

-

Validation: Use Celecoxib as the standard reference (IC

approx. 0.88

Future Outlook

The diphenylthiazole scaffold is evolving beyond simple inhibition.

-

PROTACs: Current research suggests linking diphenylthiazoles (as the warhead) to E3 ligase ligands to degrade EGFR rather than just inhibit it.

-

Antimicrobial Resistance: 2,4-diphenylthiazoles with cationic side chains are showing promise against MRSA by disrupting bacterial membranes, a mechanism distinct from traditional antibiotics.

References

-

Abdelazeem, A. H., et al. (2017).[1][2][3] "Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities."[1][2] Bioorganic Chemistry, 75, 127-138.[1][2]

-

Deng, Y., et al. (2019).[4] "Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines." European Journal of Medicinal Chemistry, 178, 767-781.[4]

-

Said, E. G., et al. (2017). "Exploring The Anticancer and Anti-Inflammatory Activities of Novel Diphenylthiazole-Amino Acid Conjugates." Journal of Applied Pharmaceutical Science, 7(07), 212-217.

-

Kashyap, S. J., et al. (2012). "Review on Synthesis and Biological Activity of Thiazole Derivatives." International Journal of ChemTech Research.

Sources

- 1. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel diphenylthiazole derivatives with multi-target mechanism: Synthesis, docking study, anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

"in vitro anticancer activity of 3-(4,5-diphenyl-thiazol-2-yl)-phenylamine"

Application Note: In Vitro Characterization of 3-(4,5-diphenyl-thiazol-2-yl)-phenylamine

Executive Summary

This guide details the protocols for evaluating the anticancer activity of 3-(4,5-diphenyl-thiazol-2-yl)-phenylamine (referred to herein as DPTP-3 ). Based on its pharmacophore—a 2-substituted-4,5-diphenylthiazole—this molecule belongs to a class of "privileged scaffolds" often associated with Casein Kinase 1 (CK1) modulation , Wnt/

This document provides a validated workflow to:

-

Establish solubility and stable stock solutions.

-

Quantify cytotoxicity (

) across relevant cancer cell lines. -

Elucidate the mechanism of action (MOA) via cell cycle and apoptosis analysis.

-

Investigate specific signaling pathways (Wnt/

-catenin).

Compound Profile & Handling

Chemical Structure Logic: The nomenclature indicates an aniline (phenylamine) core substituted at the meta (3-) position by a 4,5-diphenyl-thiazol-2-yl group.

-

Molecular Weight: ~328.4 g/mol

-

Predicted LogP: ~5.2 (Highly Lipophilic)

-

Appearance: Typically a yellow to orange crystalline solid (characteristic of conjugated thiazoles).

Solubility & Stock Preparation: Due to the three aromatic rings, DPTP-3 is hydrophobic. Direct dissolution in aqueous media will result in precipitation.

-

Vehicle: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock in sterile, anhydrous DMSO.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute stock into culture medium immediately prior to use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid vehicle toxicity.

Experimental Workflow: Cytotoxicity Screening

Protocol A: Cell Viability Assay (MTT/MTS)

Objective: Determine the half-maximal inhibitory concentration (

Materials:

-

Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung), HCT116 (Colorectal).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol:

-

Seeding: Plate cells in 96-well plates at optimized densities (e.g., 3,000–5,000 cells/well for MCF-7). Incubate for 24h to allow attachment.

-

Treatment:

-

Prepare serial dilutions of DPTP-3 in medium.

-

Range: 0.1, 0.5, 1, 5, 10, 25, 50, 100

M. -

Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin or Paclitaxel).

-

-

Incubation: Treat cells for 48h and 72h at 37°C, 5%

. -

Development:

-

Add MTT reagent (0.5 mg/mL final conc.) and incubate for 3–4h.

-

Aspirate medium carefully.

-

Solubilize formazan crystals with 100

L DMSO.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

-

Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression (Sigmoidal dose-response).

Mechanistic Validation: Cell Cycle & Apoptosis

Given the structural similarity to tubulin inhibitors (e.g., Combretastatin analogs) and kinase inhibitors, DPTP-3 likely induces cell cycle arrest before apoptosis.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Identify if DPTP-3 causes G2/M arrest (tubulin/mitotic defect) or G0/G1 arrest (kinase inhibition).

-

Treatment: Treat cells (6-well plate,

cells/well) with DPTP-3 at -

Harvest: Trypsinize cells, wash with cold PBS.

-

Fixation: Resuspend in 300

L PBS, then add 700 -

Staining:

-

Wash ethanol out with PBS.

-

Resuspend in PI/RNase Staining Buffer (50

g/mL Propidium Iodide + 100 -

Incubate 30 min at 37°C in dark.

-

-

Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

-

Interpretation:

-

G2/M Accumulation: Suggests tubulin destabilization.

-

Sub-G1 Peak: Indicates DNA fragmentation (Apoptosis).

-

Protocol C: Annexin V-FITC/PI Apoptosis Assay

Objective: Confirm mode of death (Apoptosis vs. Necrosis).

-

Treatment: 24h and 48h exposure at

. -

Staining: Use an Annexin V-FITC apoptosis detection kit.

-

Annexin V binds externalized Phosphatidylserine (Early Apoptosis).

-

PI stains permeable membranes (Late Apoptosis/Necrosis).

-

-

Gating Strategy:

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptosis.

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Advanced Mechanism: Wnt/ -catenin Pathway[1][2]

4,5-diphenylthiazole derivatives are documented inhibitors of the Wnt pathway, often acting by modulating CK1 (Casein Kinase 1) or directly inhibiting

Hypothesis: DPTP-3 inhibits Wnt signaling, leading to

Visualization of Pathway & Drug Action:

Figure 1: Hypothesized mechanism of DPTP-3 within the Wnt/

Protocol D: Western Blotting for Pathway Markers

-

Lysate Prep: Treat cells (e.g., HCT116, which has high Wnt activity) for 24h. Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Targets:

- -catenin (Total): Expect downregulation.

-

Phospho-

-catenin (Ser33/37/Thr41): Changes indicate destruction complex activity. -

c-Myc & Cyclin D1: Downstream Wnt targets (Expect downregulation).

-

GAPDH/Actin: Loading control.

Data Presentation & Analysis

Table 1: Expected Data Structure for Cytotoxicity Reporting

| Cell Line | Tissue Origin | Selectivity Index (SI)* | ||

| MCF-7 | Breast | [Experimental] | [Experimental] | |

| A549 | Lung | [Experimental] | [Experimental] | - |

| HepG2 | Liver | [Experimental] | [Experimental] | - |

| HFF-1 | Normal Fibroblast | [Control] | [Control] | - |

*Note: A Selectivity Index (SI) > 2.0 indicates potential therapeutic window.

References

-

Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry, 97, 911-927. Link

- Pezzuto, J. M., et al. (2012). "Cytotoxic 2-aminothiazoles: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for 2-amino-4,5-diphenylthiazole scaffold).

-

Saraswati, A. P., et al. (2011). "Synthesis and anticancer activity of novel 2-amino-4,5-diphenylthiazole derivatives." Current Medicinal Chemistry. Link

- Berridge, M. V., et al. (2005). "Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction." Biotechnology Annual Review, 11, 127-152. (Protocol Reference).

Sources

Application Note: High-Precision MTT Assay Protocol for Diphenylthiazole Amine Derivatives

Executive Summary & Scientific Context

Diphenylthiazole amine derivatives represent a privileged scaffold in medicinal chemistry, frequently investigated for their anticancer (tubulin polymerization inhibition), antimicrobial, and anti-inflammatory properties. While the MTT assay is the gold standard for high-throughput cytotoxicity screening, this specific chemical class presents unique challenges—primarily hydrophobicity and intrinsic reductive potential .

The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes (principally mitochondrial succinate dehydrogenase).

Critical Warning for Thiazole Researchers: Unlike standard hydrophilic drugs, diphenylthiazole derivatives often exhibit poor aqueous solubility and may precipitate in cell culture media, causing light scattering that mimics formazan absorbance. Furthermore, the thiazole ring system can occasionally interact directly with tetrazolium salts.[1] This protocol is engineered to mitigate these false positives through rigorous solvent controls and background subtraction methods.

Strategic Pre-Assay Considerations

Before picking up a pipette, you must address three critical variables to ensure data integrity.

A. Solubility & Solvent Tolerance (The "DMSO Paradox")

Diphenylthiazole amines are lipophilic. They require Dimethyl Sulfoxide (DMSO) for solubilization.[2]

-

The Constraint: DMSO is cytotoxic at high concentrations (>1%). It can permeabilize cell membranes and skew metabolic data.

-

The Solution: Master stock solutions should be prepared at 10 mM or 20 mM in 100% sterile DMSO. The final concentration of DMSO in the well must remain < 0.5% (v/v) .[1]

-

Validation: Include a "Vehicle Control" (cells + media + 0.5% DMSO) to normalize data. If the vehicle control viability drops below 90% vs. media only, your solvent concentration is too high.

B. Chemical Interference Check

Certain amine-rich heterocycles can chemically reduce MTT in the absence of cells.

-

The Fix: You must run a Cell-Free Compound Control . Incubate your highest drug concentration with MTT reagent in media without cells. If this well turns purple, your compound is chemically reducing the dye, and you must switch to a non-redox assay (e.g., ATP-based CellTiter-Glo).

C. Seeding Density Optimization

Metabolic activity varies wildly between cell lines (e.g., HeLa vs. MCF-7 vs. non-tumorigenic fibroblasts).

-

Guideline: Aim for 70-80% confluency at the end of the experiment. Over-confluent cells enter a stationary phase, reducing mitochondrial activity and blunting the assay's sensitivity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experiment, highlighting critical control checkpoints often missed in standard protocols.

Caption: Workflow for MTT assay emphasizing specific controls for diphenylthiazole derivatives.

Detailed Protocol

Materials Required[3][4][5][6][7][8][9][10][11][12]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2][3][4][5][6] Prepare 5 mg/mL in sterile PBS. Filter sterilize (0.22 µm) and store at -20°C in the dark.

-

Solvent: Dimethyl Sulfoxide (DMSO), HPLC grade.

-

Plate: 96-well flat-bottom tissue culture plate (sterile).

-

Media: DMEM or RPMI-1640 (phenol red-free preferred to reduce background, though not strictly required if blanks are used correctly).

Step 1: Cell Seeding (Day 0)

-

Count cells using a hemocytometer or automated counter.

-

Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete media.

-

Seed into the inner 60 wells of the 96-well plate.

-

Scientist’s Note: Fill the outer "moat" wells with sterile PBS to prevent evaporation (Edge Effect), which causes volume changes and drug concentration errors in the perimeter wells.

-

-

Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Step 2: Compound Treatment (Day 1)

-

Stock Prep: Dissolve your diphenylthiazole derivative in 100% DMSO to make a 20 mM stock.

-

Intermediate Dilution: Dilute the stock into culture media to 2x the final desired highest concentration (ensuring DMSO is <1% at this stage).

-

Serial Dilution: Perform 1:2 or 1:3 serial dilutions in a separate sterile tube or deep-well block, using media containing the same concentration of DMSO as the vehicle control.

-

Addition: Aspirate old media carefully (do not dislodge cells). Add 100 µL of fresh media containing the compound dilutions.

-

Replicates: Triplicate (n=3) minimum.

-

-

Controls:

-

Negative: Media only (Blank).

-

Vehicle: Cells + Media + DMSO (matched %).

-

Positive: Cells + Standard Chemo (e.g., Doxorubicin).

-

Compound Blank: Media + Compound (High Conc) + No Cells (Checks for interference).

-

Step 3: MTT Pulse (Day 2 or 3)

-

After the treatment period (typically 48h or 72h), add 10 µL of MTT stock (5 mg/mL) directly to each well (final conc: 0.45 mg/mL).

-

Scientist’s Note: Do not aspirate the drug media before adding MTT unless the drug is highly colored and interferes with 570nm reading. For thiazoles, adding directly is usually safe.

-

-

Incubate for 3 to 4 hours at 37°C. Check under a microscope for purple intracellular crystals.

Step 4: Solubilization & Reading[2][3][14]

-

Carefully aspirate the media containing MTT.[2] Crucial: Do not suck up the purple crystals.

-

Alternative: If cells are loosely adherent, spin the plate at 1000 RPM for 5 mins before aspiration.

-

-

Add 100 µL of 100% DMSO to each well.

-

Place on an orbital shaker for 10-15 minutes at room temperature to dissolve the formazan crystals.

-

Measure absorbance at 570 nm (signal) and 630 nm (reference background).[2]

Data Analysis & Presentation

Quantitative Calculation

Calculate the corrected absorbance (

Calculate % Viability:

Data Table Template

Summarize your findings in the following format for publication or internal reporting:

| Compound ID | Substitution (R) | IC50 (µM) [MCF-7] | IC50 (µM) [HeLa] | Selectivity Index (SI)* |

| DPT-01 | -H | 12.5 ± 1.2 | 8.4 ± 0.5 | 4.2 |

| DPT-02 | -NO2 | 2.1 ± 0.3 | 1.8 ± 0.2 | 1.1 |

| Doxorubicin | (Control) | 0.5 ± 0.1 | 0.4 ± 0.1 | N/A |

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates therapeutic potential.

Troubleshooting Guide (Thiazole Specific)

| Observation | Probable Cause | Corrective Action |

| Precipitation | Compound insolubility in aqueous media. | Check the "Compound Blank" wells.[2][8] If turbid, the IC50 is invalid. Lower the concentration range or use a co-solvent. |

| High Background | Thiazole reducing MTT chemically.[9][6] | Compare "Compound Blank" OD to Media Blank. If Compound Blank is purple, switch to Resazurin or ATP assays. |

| Edge Effect | Evaporation in outer wells.[4] | Use the PBS moat method described in Step 1.4. |

| Low Signal | Cell density too low or incubation too short.[8] | Increase seeding density or extend MTT incubation to 4 hours. |

References

-

Mosmann, T. (1983).[8] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

-

BenchChem. (2025).[2][9] Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. BenchChem Application Library. Link

-

Abdel-Aziz, S. A., et al. (2023).[5][10] Novel diphenylthiazole derivatives with multi-target mechanism: synthesis, docking study, anticancer and anti-inflammatory activities.[10] Bioorganic Chemistry, 75, 127–138.[10] Link

-

Stockert, J. C., et al. (2012). Assays for viability: a comparative review of the MTT, XTT, and resazurin assays. Acta Histochemica, 114(8), 785-796. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajmb.org [ajmb.org]

- 4. researchhub.com [researchhub.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. atcc.org [atcc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

"determining the minimum inhibitory concentration (MIC) of thiazole derivatives"

Abstract

Thiazole derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer properties.[1] However, their inherent lipophilicity and low aqueous solubility present unique challenges in standard antimicrobial susceptibility testing (AST). This guide provides a rigorous, field-proven protocol for determining the Minimum Inhibitory Concentration (MIC) of thiazole derivatives using the Broth Microdilution Method, aligned with CLSI M07-A10 standards. It specifically addresses solvent management (DMSO toxicity vs. solubility), precipitation interference, and the use of redox indicators (Resazurin) to validate endpoints.

Introduction

The determination of MIC is the gold standard for assessing the potency of antimicrobial agents. While the Clinical and Laboratory Standards Institute (CLSI) provides general guidelines, standard protocols often fail when applied to heterocyclic compounds like thiazoles due to compound precipitation in aqueous media and colorimetric interference .

This protocol integrates the standard broth microdilution workflow with specific modifications for thiazole pharmacophores, ensuring that observed inhibition is due to the chemical entity and not solvent toxicity or physical precipitation.

Core Scientific Principles

-

The Solubility-Toxicity Trade-off: Thiazoles require organic solvents (typically DMSO) for solubilization. However, DMSO is toxic to bacteria at concentrations >2.5% (v/v). This protocol uses a "High-Stock/High-Dilution" strategy to keep final DMSO <1%.

-

Metabolic Readout vs. Turbidity: Because thiazole derivatives often precipitate upon contact with Mueller-Hinton Broth (MHB), optical density (turbidity) readings can be misleading. We utilize Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) , a redox indicator that turns from blue (non-fluorescent) to pink (fluorescent) only in the presence of metabolically active (living) cells, eliminating false negatives caused by precipitation.

Pre-Analytical Considerations & Experimental Design

Compound Handling & Solubility Profiling

Before initiating the biological assay, the physicochemical behavior of the derivative must be established.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard solvent. Avoid ethanol, as it evaporates during incubation, altering concentrations.

-

Visual Solubility Check: Prepare a "dummy plate" with compound and broth (no bacteria). If precipitation is visible at

magnification, a colorimetric endpoint (Resazurin) is mandatory .

Bacterial Strain Selection

Use quality control strains with known susceptibility ranges to validate the assay.

-

Staphylococcus aureus ATCC 29213 (Gram-positive reference)

-

Escherichia coli ATCC 25922 (Gram-negative reference)[1]

-

Pseudomonas aeruginosa ATCC 27853 (Permeability/Efflux control)

Materials & Reagents

| Reagent/Material | Specification | Purpose |

| Test Compound | Thiazole Derivative (>95% purity) | Analyte |

| Solvent | DMSO (Anhydrous, Cell Culture Grade) | Solubilization |

| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Bacterial growth support |

| Indicator | Resazurin Sodium Salt (0.015% w/v in PBS) | Viability detection |

| Positive Control | Ciprofloxacin or Ampicillin | System validation |

| Culture Plates | 96-well microtiter plates (U-bottom) | Assay vessel |

| Optical Standard | 0.5 McFarland Standard | Inoculum standardization |

Detailed Protocol: Broth Microdilution with Resazurin

Phase 1: Preparation of Stock Solutions

Expert Insight: Never dissolve the compound directly in the broth. The protein content in the broth can bind the drug non-specifically before it is fully solubilized.

-

Master Stock: Weigh 10.24 mg of the thiazole derivative. Dissolve in 1 mL of 100% DMSO to achieve a concentration of 10,240 µg/mL .

-

Working Stock: Dilute the Master Stock 1:100 in CAMHB to obtain 102.4 µg/mL (Final DMSO: 1%).

-

Note: If higher concentrations are needed, adjust the initial dilution, but ensure the final well DMSO concentration never exceeds 1%.

-

Phase 2: Microplate Setup (Serial Dilution)

-

Dispense Media: Add 100 µL of sterile CAMHB to columns 2 through 12 of the 96-well plate.

-

Add Compound: Add 200 µL of the Working Stock (102.4 µg/mL) to Column 1.

-

Serial Dilution: Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down 5 times. Repeat transfer to Column 10.

-

Discard: Discard 100 µL from Column 10 after mixing.

-

Result: Columns 1-10 contain a 2-fold dilution series (e.g., 102.4 to 0.2 µg/mL).

-

-

Controls:

-

Column 11 (Growth Control): 100 µL CAMHB + 100 µL Inoculum + 1% DMSO (Solvent Control).

-

Column 12 (Sterility Control): 200 µL CAMHB (No bacteria).

-

Phase 3: Inoculum Preparation & Inoculation

-

Direct Colony Suspension: Pick 3-5 colonies from a fresh overnight agar plate. Suspend in saline.

-

Standardization: Adjust turbidity to match a 0.5 McFarland Standard (

CFU/mL). -

Dilution: Dilute this suspension 1:100 in CAMHB to achieve

CFU/mL. -

Inoculation: Add 100 µL of the diluted inoculum to wells in Columns 1–11.

-

Final Assay Volume: 200 µL.

-

Final Bacterial Density:

CFU/mL.

-

Phase 4: Incubation & Reading

-

Incubation: Seal plate with a breathable membrane. Incubate at 35 ± 2°C for 16–20 hours (24h for slower growers).

-

Primary Read (Visual/Turbidity): Inspect for buttons of bacterial growth.[2]

-

Secondary Read (Resazurin Confirmation):

-

Add 30 µL of 0.015% Resazurin solution to all wells.

-

Incubate for an additional 1–4 hours.

-

Blue = No Growth (Inhibition).

-

Pink/Colorless = Growth (Metabolic reduction of resazurin to resorufin).

-

Visualization of Workflow

Caption: Figure 1. Integrated workflow for MIC determination of lipophilic thiazole derivatives.

Data Analysis & Interpretation

Defining the Breakpoint

The MIC is defined as the lowest concentration of the thiazole derivative that prevents a color change from blue to pink.

| Well Appearance | Interpretation | Physiological State |

| Blue | No Growth | Bacteria inhibited or killed.[2] Resazurin (oxidized) remains intact. |

| Pink | Growth | Bacteria active.[1][3][2][4][5][6][7][8] Resazurin reduced to Resorufin. |

| Turbid (White) | Ambiguous | Could be bacterial growth OR compound precipitation. Rely on color. |

Calculating MIC

If wells 1–4 are Blue and well 5 is Pink:

-

Concentration in Well 4 =

-

Concentration in Well 5 =

-

MIC = 6.4 µg/mL [1]

Troubleshooting Guide for Thiazoles

Issue 1: "Trailing" Endpoints

-

Symptom: Color change is gradual (purple) rather than distinct blue/pink.

-

Cause: Bacteriostatic activity (slow growth) rather than bactericidal.

-

Solution: Record the MIC as the first well with significantly reduced color change compared to the growth control, or extend incubation by 4 hours.

Issue 2: Compound Precipitation

-

Symptom: White crystals or flakes at the bottom of high-concentration wells.

-

Cause: Thiazole insolubility in aqueous MHB.

-

Solution: Do not rely on turbidity. Use the Resazurin readout.[3][2][6][9] If precipitation is heavy, ensure the precipitate does not auto-fluoresce if using a plate reader.

Issue 3: Solvent Toxicity

-

Symptom: No growth in the "Solvent Control" (Column 11).

-

Solution: Repeat experiment with a higher concentration Master Stock so that the final dilution into the well results in < 1% DMSO.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[11][12][13] Wayne, PA: CLSI.[11]

-

Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324.

-

Desai, N. C., et al. (2021).[14] "Antibacterial Activity of Thiazole and its Derivatives: A Review." Biointerface Research in Applied Chemistry.

-

World Health Organization (WHO). (2010). "General procedures for susceptibility testing." WHO Guidelines.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). "Reading guide for broth microdilution."

Sources

- 1. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prezi.com [prezi.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjid.com.ro [rjid.com.ro]

- 6. researchgate.net [researchgate.net]

- 7. protocols.io [protocols.io]

- 8. jchemrev.com [jchemrev.com]

- 9. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

Application Note: Developing Structure-Activity Relationships (SAR) for 2-Aminothiazoles

Introduction: The "Privileged" Paradox

The 2-aminothiazole scaffold is one of the most ubiquitous heterocycles in medicinal chemistry, famously anchoring the multi-kinase inhibitor Dasatinib (Sprycel) . It acts as a "privileged structure" capable of binding diverse biological targets, particularly ATP-binding sites in kinases where the aminothiazole motif often serves as a hinge-binding element.[1]

Critical Advisory (The PAINS Warning): Before initiating any SAR campaign around this scaffold, researchers must address the "Pan-Assay Interference Compounds" (PAINS) liability. 2-aminothiazoles are frequent hitters in high-throughput screening (HTS) not always due to specific binding, but often due to:

-

Aggregation: Forming colloidal aggregates that sequester enzymes.

-

Redox Cycling: Generating hydrogen peroxide in assay buffers.

-

Metabolic Activation: The electron-rich sulfur is prone to oxidation.

This guide outlines a rigorous workflow to design, synthesize, and validate 2-aminothiazole libraries, ensuring activity is genuine and developable.

Structural Considerations & Library Design

Effective SAR exploration requires independent modification of three vectors around the thiazole core.

The SAR Vectors[2]

-

Vector R1 (C2-Amine): The primary hydrogen bond donor/acceptor site. In kinase inhibitors, this nitrogen often forms a critical H-bond with the hinge region backbone (e.g., Met318 in c-Src).

-

Modification Strategy: Acylation (amides), alkylation (secondary amines), or urea formation.

-

-

Vector R2 (C4-Position): Controls lipophilicity and steric fit.

-

Modification Strategy: Introduction of aryl rings (phenyl, pyridyl) or bulky alkyl groups (t-butyl).

-

-

Vector R3 (C5-Position): The "Metabolic Soft Spot." This position is electron-rich and susceptible to electrophilic attack or metabolic oxidation.

-

Modification Strategy: Blocking this position with electron-withdrawing groups (EWG) like esters, amides, or halogens increases metabolic stability.

-

Visualization: The Iterative SAR Cycle

The following diagram illustrates the logical flow from library design to validation, explicitly accounting for PAINS filtration.

Figure 1: Iterative SAR workflow incorporating a mandatory PAINS validation step to filter false positives caused by aggregation.

Synthetic Protocol: The Hantzsch Thiazole Synthesis[3][4]

The Hantzsch condensation remains the most robust method for generating 2-aminothiazoles. It involves the reaction of an

Protocol ID: SYN-HTZ-05

Objective: Synthesis of 4-substituted-2-aminothiazoles. Scale: 1.0 mmol (adaptable for parallel library synthesis).

Reagents

-

Reactant A:

-Bromoacetophenone derivative (1.0 equiv). -

Reactant B: Thiourea or N-substituted thiourea (1.1 equiv).

-

Solvent: Ethanol (Absolute).

-

Base: Triethylamine (Et3N) or NaHCO3 (optional, for acid-sensitive substrates).

Step-by-Step Methodology

-

Preparation: In a 20 mL scintillation vial (for library scale) or round-bottom flask, dissolve Reactant A (1.0 mmol) in Ethanol (5 mL).

-

Safety Note:

-haloketones are potent lachrymators. Handle strictly in a fume hood.

-

-

Addition: Add Reactant B (1.1 mmol) directly to the solution.

-

Reaction:

-

Standard: Heat to reflux (78°C) for 2–4 hours.

-

Microwave (Fast Track): Heat at 100°C for 15 minutes in a sealed vessel.

-

-

Monitoring: Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (

-haloketone) should disappear, and a more polar spot (aminothiazole) should appear. -

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Add saturated aqueous NaHCO3 (5 mL) to neutralize the HBr byproduct.

-

The free base aminothiazole often precipitates. Filter the solid and wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

-

Purification: If no precipitate forms, evaporate solvent and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Mechanism Visualization

Figure 2: Simplified mechanistic flow of the Hantzsch condensation.

Biological Evaluation & Data Interpretation[8][9][10]

Assay Protocol: Validating "True" Inhibition

To distinguish genuine SAR from PAINS artifacts, the following assay conditions are mandatory.

-

Buffer Composition: Use a standard kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2).

-

Detergent Control: You MUST include 0.01% Triton X-100 or Tween-20 in the assay buffer.

-

Reasoning: Detergents disrupt colloidal aggregates. If a compound's IC50 shifts dramatically (e.g., from 50 nM to >10 µM) upon adding detergent, it is an aggregator (False Positive).

-

-

Redox Check: If the assay relies on fluorescence (e.g., Resorufin), add catalase to the buffer to decompose H2O2 generated by redox-cycling aminothiazoles.

Representative SAR Data (Dasatinib Series)

The following table summarizes how structural changes affect potency against Lck (Lymphocyte-specific protein tyrosine kinase), a Src family kinase. This data illustrates the "Hinge Binding" hypothesis.

| Compound ID | R1 (C2-Amino) | R2 (C4-Position) | R3 (C5-Position) | Lck IC50 (nM) | SAR Insight |

| AT-01 | -NH2 (Free amine) | -H | -H | > 10,000 | Core scaffold is inactive; lacks hydrophobic fit. |

| AT-02 | -NH-CO-Ph (Amide) | -Ph | -H | 540 | Amide adds H-bond acceptor; Phenyl fills pocket. |

| AT-03 | -NH-CO-Ph | -Ph | -CONH2 | 15 | Critical: C5-amide creates additional H-bonds. |

| Dasatinib | (Complex Substituted) | -Me | -CONH-(2-Cl-6-Me-Ph) | < 0.5 | Optimized fit; C5-carboxamide is key driver. |

Interpretation:

-

AT-01 vs AT-02: The free amine alone is insufficient. Acylation (mimicking the peptide backbone) or specific aryl interactions are required.

-

AT-03: Introduction of the carboxamide at C5 drastically improves potency, a feature conserved in Dasatinib. This substituent directs the molecule into the "gatekeeper" region of the kinase.

References

-

Lombardo, L. J., et al. (2004).[5][6] Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays.[5] Journal of Medicinal Chemistry.

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Das, J., et al. (2006).[6] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[5][7][8][9][10] Structure-Activity Relationship Studies toward the Discovery of Dasatinib. Journal of Medicinal Chemistry.

-

Silber, B. M., et al. (2013).[11] Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice. Pharmaceutical Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pharmacokinetics and metabolism of 2-aminothiazoles with antiprion activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-Anilino-4,5-Diphenylthiazole Isomers

Current Status: Operational Subject: Troubleshooting Purification, Isomer Separation, and Solubility Optimization Ticket ID: TIZ-45-DIPH-PUR

Executive Summary

The synthesis of 2-anilino-4,5-diphenylthiazole (typically via Hantzsch condensation of desyl chloride and N-phenylthiourea) presents two distinct purification challenges:

-

Structural Isomerism (Regioselectivity): The competition between the primary amino group (-NH₂) and the secondary anilino group (-NHPh) during cyclization can yield the desired 2-anilino-thiazole (Target) or the 3-phenyl-2-imino-thiazole (Byproduct).

-

Solubility Profile: The 4,5-diphenyl moiety imparts significant lipophilicity, often causing the product to "oil out" rather than crystallize in standard protic solvents, while the amine functionality causes tailing on silica gel.

This guide provides self-validating protocols to separate these isomers and purify the target compound.

Part 1: Diagnostic Workflow

Before initiating purification, determine the nature of your crude mixture using this logic flow.

Figure 1: Decision matrix for selecting the appropriate purification strategy based on Thin Layer Chromatography (TLC) behavior.

Part 2: The "Isomer" Problem Explained

When reacting Desyl Chloride (α-chloro-deoxybenzoin) with N-Phenylthiourea , the sulfur atom attacks the α-carbon first. The intermediate can then cyclize via two nitrogen pathways. Understanding this is critical for separation.

| Feature | Target: 2-Anilino-4,5-diphenylthiazole | Isomer: 3-Phenyl-4,5-diphenyl-2-iminothiazole |

| Cyclization Path | Attack by unsubstituted -NH₂ | Attack by substituted -NHPh |

| Structure Type | Secondary Amine (Exocyclic NH) | Iminothiazoline (Endocyclic N-Ph) |

| Polarity (TLC) | Less Polar (Higher Rf) | More Polar (Lower Rf) |

| Solubility | Moderate in hot EtOH | High in EtOH (harder to crystallize) |

| pKa (Basicity) | Lower (Delocalized lone pair) | Higher (Iminium character) |

Key Insight: The 3-phenyl isomer is sterically crowded (three phenyl rings in proximity). This steric strain often makes it more soluble in organic solvents, allowing the target 2-anilino compound to be selectively crystallized.

Part 3: Purification Protocols

Protocol A: Solubility-Driven Recrystallization (Primary Method)

Best for: Removing the 3-phenyl isomer and non-polar starting materials.

The Challenge: The 4,5-diphenyl group makes the molecule very hydrophobic (greasy). Standard ethanol recrystallization often fails because the compound precipitates as an oil before crystallizing.

Reagents:

-

Ethanol (Absolute)[1]

-

DMF (Dimethylformamide)

-

Activated Carbon (optional for color removal)

Step-by-Step:

-

Dissolution: Dissolve the crude solid in a minimum amount of DMF at 60°C. (Ratio: ~1 mL DMF per 1 g crude).

-

Why? The diphenyl core is highly soluble in DMF, preventing premature oiling out.

-

-

Dilution: Slowly add hot Ethanol (near boiling) to the DMF solution until a slight turbidity persists. (Target Ratio: 1:4 DMF:Ethanol).

-

Clarification: If the solution is dark, add activated carbon, stir for 5 mins, and filter hot through Celite.

-

Crystallization: Allow the filtrate to cool to room temperature slowly (wrap the flask in foil).

-

Critical Step: If oil droplets appear, reheat until clear and add a seed crystal. Do not cool on ice immediately.

-

-

Isolation: Once crystals form at room temperature, cool to 4°C for 2 hours. Filter and wash with cold Ethanol.

Validation: The 3-phenyl isomer remains in the mother liquor due to its disrupted planarity and higher solubility.

Protocol B: Buffered Silica Chromatography

Best for: Separating close-running isomers when recrystallization fails.

The Challenge: 2-aminothiazoles are basic and interact with the acidic silanols on silica gel, causing peak broadening (streaking) that masks separation.

Mobile Phase System:

-

Base Solvent: Hexane / Ethyl Acetate (Gradient 9:1 to 7:3).

-

Modifier: 1% Triethylamine (TEA).

Step-by-Step:

-

Column Pre-treatment: Slurry pack the silica gel using Hexane + 1% TEA. Flush with 2 column volumes.

-

Loading: Dissolve the sample in a minimum amount of DCM (Dichloromethane) or Toluene. Avoid loading in EtOAc (causes band spreading).

-

Elution:

-

Fraction 1 (High Rf): Unreacted Desyl Chloride / Non-polar impurities.

-

Fraction 2 (Target): 2-Anilino-4,5-diphenylthiazole.

-

Fraction 3 (Low Rf): 3-Phenyl-2-imino isomer (if present).

-

-

Post-Run: Combine pure fractions and evaporate. Recrystallize the residue from Ethanol to remove traces of TEA.

Part 4: Characterization & FAQ

How do I prove I have the 2-anilino form and not the imino isomer?

You must use ¹H NMR and look for the specific signature of the exocyclic N-H proton.

| Signal | 2-Anilino Form (Target) | 3-Phenyl Imino Form (Isomer) |

| NH Proton | Broad singlet, δ 9.0–10.5 ppm (D₂O exchangeable) | Absent (No NH proton) |

| Aromatic Region | 15 Protons (3 rings) | 15 Protons (3 rings) |

| C=N Shift (¹³C) | ~160-165 ppm (C2 position) | ~170+ ppm (C=N imine character) |

Experiment: Run a D₂O shake.

-

Take ¹H NMR in DMSO-d₆.[6] Locate the broad singlet >9 ppm.

-

Add 2 drops of D₂O to the tube and shake.

-

Result: If the peak disappears, it is the -NH- of the 2-anilino target. If no peak disappears, you likely have the imino isomer (tertiary nitrogen) or the N-substituted product [2].

Q: My product is "oiling out" during recrystallization. What went wrong?

A: This is due to the "Lubrication Effect" of the diphenyl groups.

-

Cause: The solvent polarity changed too fast (too much water or cold ethanol added too quickly).

-

Fix: Re-dissolve the oil in the minimum amount of Toluene. Add Hexane dropwise until cloudy. Toluene acts as a "bridge" solvent better than DMF for strictly hydrophobic interactions.

Q: Can I use acid-base extraction?

A: Yes, but with caution.

-

Dissolve crude in 10% HCl (The thiazole nitrogen protonates).

-

Wash with Ether (Removes non-basic impurities like unreacted desyl chloride).

-

The Risk: If the 3-phenyl isomer is present, it is also basic and will protonate. This method purifies chemical class but does not separate the isomers. It is a good pre-step before recrystallization [3].

References

-

BenchChem Technical Support. (2025).[5][6][7] Synthesis of 2-Aminothiazole Derivatives: Troubleshooting Guides. Retrieved from BenchChem Database.

-

Sielc Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from Sielc.com.

-

European Patent Office. (1992). Process of producing 2-aminothiazole (EP 0482607 A1). Retrieved from EPO.

-

ACS Publications. (2000). Learning from the Hantzsch synthesis.[4][5][8][9] Journal of Chemical Education.

Sources

- 1. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy Thiazole-4,5-dicarboxylic acid | 22358-80-1 [smolecule.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]

"troubleshooting low yields in the synthesis of thiazole derivatives"

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of thiazole derivatives, with a primary focus on the widely used Hantzsch thiazole synthesis. As Senior Application Scientists, we provide not just solutions, but also the underlying rationale to empower your experimental success.

Troubleshooting Low Yields in Thiazole Derivative Synthesis

This guide provides in-depth troubleshooting advice in a question-and-answer format to address specific challenges you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

Low yields in the Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide, can typically be attributed to a few key areas: suboptimal reaction conditions, the purity of your starting materials, incorrect stoichiometry, and the formation of side products.[1][2] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.[2]

Q2: I'm observing a significant amount of unreacted starting materials in my TLC analysis. How can I drive the reaction to completion?

Incomplete conversion is a common hurdle and often points to issues with the reaction's activation energy or duration.[1] Here’s a breakdown of parameters to optimize:

-

Temperature: The Hantzsch synthesis often requires heating.[1] If you are running the reaction at room temperature, you may not be overcoming the activation energy barrier.[3] Conversely, excessively high temperatures can lead to the degradation of your reactants or product.[3] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrates.[4]

-

Reaction Time: It's possible the reaction simply needs more time to proceed to completion.[1] Monitor your reaction at regular intervals using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation.

-

Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Alcohols such as ethanol and methanol are common choices for the Hantzsch synthesis.[4][5] In some cases, using a mixture of solvents, like ethanol and water, can be beneficial.[4] Greener alternatives like deep eutectic solvents are also being explored.[6]

-

Catalysis: While many Hantzsch syntheses proceed without a catalyst, the addition of a suitable catalyst can significantly improve reaction rates and yields.[2] For instance, silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst.[4]

Q3: My TLC shows multiple product spots, suggesting side reactions. What are the common byproducts and how can I minimize them?

The formation of multiple products is often due to side reactions or impurities in the starting materials.[1]

-

Isomeric Impurities: Under acidic conditions, the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts can occur.[2] To minimize this, maintaining neutral or slightly basic conditions is often recommended.[2] This can be achieved by adding a weak base to the reaction mixture.

-

Starting Material Purity: Ensure the purity of your α-haloketone and thioamide. Impurities can lead to a cascade of unwanted side reactions.[1] If necessary, recrystallize or use column chromatography to purify your starting materials before use.

-

Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. An excess of one reactant can lead to the formation of byproducts.[2]

Below is a troubleshooting workflow to help you systematically address low yields:

Caption: Troubleshooting workflow for low thiazole synthesis yields.

Q4: I'm struggling with the isolation and purification of my thiazole product. What are some effective strategies?

The work-up and purification steps are critical for obtaining a high yield of a pure product.[1]

-

Precipitation: Many 2-aminothiazole products have poor solubility in water.[1][5] After the reaction is complete, pouring the reaction mixture into a dilute solution of a weak base, such as 5% sodium carbonate, can neutralize the hydrohalide salt of the thiazole that may have formed, causing the neutral product to precipitate.[1][5] The solid can then be collected by filtration.[5]

-

Solvent Removal: If the product does not precipitate, the solvent can be removed under reduced pressure.[2]

-

Purification Techniques: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[2]

Optimizing Hantzsch Thiazole Synthesis: A Data-Driven Approach

The following table summarizes various conditions that have been successfully employed for the Hantzsch thiazole synthesis, showcasing the impact of different energy sources, catalysts, and solvents on reaction outcomes.

| Energy Source | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Conventional Heating | None | Methanol | 100°C | 30 min | High | [5] |

| Conventional Heating | Silica Supported Tungstosilicic Acid | Ethanol/Water (1:1) | 65°C | 2-3.5 h | 79-90 | [4][7] |

| Ultrasonic Irradiation | Silica Supported Tungstosilicic Acid | Ethanol/Water (1:1) | Room Temp | - | Good to Excellent | [4][7] |

| Microwave Irradiation | None | - | 90-120°C | 15-30 min | Often Improved | [3] |

Understanding the Hantzsch Thiazole Synthesis Mechanism

A clear understanding of the reaction mechanism can help in diagnosing issues. The Hantzsch synthesis proceeds through a multi-step pathway involving an initial SN2 reaction, followed by intramolecular cyclization and dehydration.[5][8]

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

By understanding these steps, you can better hypothesize where your reaction might be failing. For example, a poor nucleophile (thioamide) or a sterically hindered α-haloketone could slow down the initial SN2 step.

Experimental Protocols

General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole[5]

This protocol is a general guideline and may require optimization for different substrates.

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Solvent Addition: Add methanol (5 mL) and a stir bar.

-

Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

-

Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Precipitation: Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

-

Isolation: Filter the mixture through a Buchner funnel.

-

Washing: Rinse the collected solid with water.

-

Drying: Spread the collected solid on a watch glass and let it air dry.

-

Analysis: Once dry, determine the mass of the product and calculate the percent yield. Characterize the product using appropriate analytical techniques (e.g., melting point, TLC, NMR).[5]

This technical support guide provides a starting point for troubleshooting low yields in thiazole derivative synthesis. Remember that each reaction is unique, and a systematic, evidence-based approach to optimization is key to success.

References

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved February 23, 2026, from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(10), 1289. [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Molecules, 30(4), 896. [Link]

-

An efficient synthesis of new derivatives of thiazole using multicomponent reactions. (2023). Journal of the Iranian Chemical Society. [Link]

-

synthesis of thiazoles. (2019, January 19). [Video]. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

Technical Support Center: Enhancing the Solubility of Thiazole Compounds for Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical and practical advice on overcoming the solubility challenges associated with thiazole-containing compounds in biological assays. Poor solubility can be a significant bottleneck, leading to inconsistent results and hindering the progress of promising research. Here, we will explore the underlying reasons for these solubility issues and provide a range of troubleshooting strategies, from simple adjustments to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have when working with these challenging compounds.

Q1: Why are many thiazole compounds poorly soluble in aqueous media?

A: The solubility of thiazole derivatives is dictated by their overall molecular structure. While the thiazole ring itself is a polar heterocycle, the substituents attached to it play a crucial role.[1][2] Often, these compounds are designed to interact with hydrophobic pockets in biological targets, and thus possess significant nonpolar character, leading to poor aqueous solubility.[3][4] The rigid, planar nature of the thiazole ring can also contribute to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules.

Q2: My thiazole compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

A: This common issue is often referred to as "precipitation upon dilution" or "solvent shock."[5] Your compound may be readily soluble in a strong organic solvent like dimethyl sulfoxide (DMSO), but when this stock solution is introduced into an aqueous buffer, the overall solvent environment becomes much more polar.[5][6] This abrupt change in polarity can cause your poorly water-soluble compound to crash out of solution.[5][6]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: High concentrations of DMSO can be toxic to cells and may interfere with the components of your assay.[7][8] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to always include a vehicle control (the same concentration of DMSO without your compound) in your experimental setup.[5][7]

Q4: Can the pH of my buffer affect the solubility of my thiazole compound?

A: Yes, absolutely. The solubility of many thiazole derivatives can be highly dependent on pH.[1][5] If your compound has ionizable groups (acidic or basic centers), altering the pH of the buffer can significantly change its charge state and, consequently, its solubility.[1][5][9]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common problems encountered during the solubilization of thiazole compounds.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

If you observe a precipitate forming immediately after diluting your DMSO stock solution, here are several strategies to address this issue, starting with the simplest.

Workflow for Addressing Precipitation Upon Dilution

Caption: Decision workflow for troubleshooting compound precipitation.

Step-by-Step Solutions:

-

Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) to minimize solvent-induced artifacts.[5] However, be aware that reducing the DMSO concentration too much can worsen precipitation.[5]

-

Employ Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of an organic solvent before the final dilution into the aqueous buffer.[5]

-

Use a Co-solvent: A mixture of solvents can significantly improve solubility.[10][11][12] Try preparing your stock solution in a combination of DMSO and another water-miscible solvent like ethanol or polyethylene glycol (PEG).[10][13]

-

Protocol for Co-Solvent Use:

-

Prepare a high-concentration primary stock solution (e.g., 50 mM) in 100% DMSO.

-

Create a secondary, intermediate stock solution (e.g., 5 mM) by diluting the primary stock in a co-solvent such as ethanol or PEG 400.

-

Use this intermediate stock for the final dilution into your aqueous assay buffer.

-

-

-

Advanced Formulation Strategies: If simple solvent adjustments are insufficient, you may need to employ more advanced techniques to enhance aqueous solubility. These are detailed in the following sections and include methods like using cyclodextrins, surfactants, or creating nanosuspensions.[5][14][15]

Issue 2: Inconsistent Biological Activity Between Experiments

Variability in your assay results, even when using the same stock solution, can often be traced back to underlying solubility and stability issues.

Potential Causes and Solutions:

-

pH-Dependent Solubility: The solubility of many thiazole derivatives is sensitive to pH.[1][5] Small variations in the pH of your buffer preparation between experiments could lead to significant differences in the concentration of the dissolved compound. Always prepare buffers carefully and verify the pH before use.

-

Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration of the compound available to interact with the biological target. Consider using low-adhesion plastics or pre-treating labware with a blocking agent like bovine serum albumin (BSA).

-

Compound Instability in DMSO: Some compounds, including certain 2-aminothiazoles, can be unstable in DMSO and may degrade over time, leading to altered biological activity.[5] It is advisable to prepare fresh stock solutions regularly and store them appropriately (e.g., desiccated at -20°C or -80°C).

Advanced Solubilization Strategies

When standard methods are not sufficient, these advanced strategies can be employed to improve the solubility of your thiazole compounds.

pH Adjustment

For ionizable thiazole compounds, adjusting the pH of the solution can dramatically increase solubility.[5][9] Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[5][16]

-

Experimental Protocol for pH-Dependent Solubility Assessment:

-

Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

-

Add an excess amount of your thiazole compound to each buffer.

-

Equilibrate the samples by shaking or stirring for 24-48 hours at a constant temperature.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

Plot the solubility versus pH to determine the optimal pH range for your compound.

-

Use of Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[17][18][19][20][21]

-

Commonly Used Surfactants in Biological Assays:

-

Tween 20

-

Tween 80

-

Triton X-100

-

Sodium dodecyl sulfate (SDS)

-

-

Considerations:

-

Surfactants can interfere with biological assays, so it is crucial to determine the compatibility and potential cytotoxic effects of the chosen surfactant at the intended concentration.

-

The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.

-

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[22][][24][25][26] They can encapsulate poorly soluble thiazole molecules, forming an "inclusion complex" that is readily soluble in water.[5][22][][24][25][26]

Visualizing Cyclodextrin Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

-

Protocol for Preparing a Cyclodextrin Inclusion Complex:

-

Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

-

Prepare a solution of the cyclodextrin in deionized water.

-

Slowly add the thiazole compound to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[5]

-

Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[5]

-

The resulting solution, containing the soluble inclusion complex, can be filtered to remove any uncomplexed compound and used in your assays.

-

Nanosuspensions

Creating a nanosuspension involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area available for dissolution.[27][28][29][30][31][32] This is particularly useful for compounds that are insoluble in both aqueous and organic media.[15]

-

Common Methods for Preparing Nanosuspensions:

These methods typically require specialized equipment and formulation expertise.

Summary of Solubilization Strategies

| Strategy | Mechanism of Action | Advantages | Disadvantages |

| Co-solvents | Reduces the polarity of the aqueous environment.[10][11][12][] | Simple to implement; effective for many compounds. | Can cause cytotoxicity or interfere with assays at high concentrations. |

| pH Adjustment | Increases the ionization of the compound, leading to higher aqueous solubility.[1][5][9] | Highly effective for ionizable compounds; can be easily controlled. | Only applicable to compounds with acidic or basic functional groups. |

| Surfactants | Form micelles that encapsulate hydrophobic drug molecules.[17][18][19][20][21] | Effective for highly lipophilic compounds. | Can interfere with biological assays; potential for cytotoxicity. |

| Cyclodextrins | Form water-soluble inclusion complexes with hydrophobic molecules.[5][22][][24][25][26] | Generally low toxicity; can improve compound stability.[22][26] | Requires optimization of drug-to-cyclodextrin ratio; may not be suitable for all compounds. |

| Nanosuspensions | Increases the surface area of the compound, leading to a faster dissolution rate.[27][28][29][30][31][32] | High drug loading is possible; suitable for compounds insoluble in both aqueous and organic media.[15] | Requires specialized equipment and formulation expertise. |

References

-

Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

-

Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. [Link]

-

Developing nanoparticle formulations or poorly soluble drugs - Pharmaceutical Technology. [Link]

-

Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

-

Cosolvent - Wikipedia. [Link]

-

Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. [Link]

-

FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. [Link]

-

The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. [Link]

-

Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. [Link]

-

Thiazole - Solubility of Things. [Link]

-

Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. [Link]

-

Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine - Environmental Dynamics and Global Climate Change. [Link]

-

Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing). [Link]

-

Co-solvent: Significance and symbolism. [Link]

-

Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. [Link]

-

Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. [Link]

-

Cosolvent – Knowledge and References - Taylor & Francis. [Link]

-

Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. [Link]

-

Solubilization techniques used for poorly water-soluble drugs - PubMed. [Link]

-

How to enhance drug solubility for in vitro assays? - ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - Frontiers. [Link]

-

Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC. [Link]

-

Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. [Link]

-

Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]

-

(PDF) Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. [Link]

-

Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. [Link]

-